1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
Description
Structural Significance of 1H-Pyrazole-5-carboxylic Acid Scaffolds
The 1H-pyrazole-5-carboxylic acid framework provides a versatile platform for chemical modification due to its three distinct reactive sites: the N1 nitrogen, C3 position, and C5 carboxylic acid group. X-ray diffraction studies reveal that the planar pyrazole ring adopts a slight puckering when substituted at C5 with electron-withdrawing groups like carboxylic acids, which enhances intermolecular hydrogen bonding. This geometric distortion increases crystalline stability while maintaining π-π stacking interactions critical for solid-state applications.
The C5 carboxylic acid group serves as both a hydrogen bond donor and acceptor, enabling supramolecular assembly in coordination polymers. For instance, metal-organic frameworks (MOFs) derived from 5-carboxypyrazoles exhibit high surface areas due to the directional bonding of the carboxylate moiety. Additionally, the acidic proton (pKa ≈ 2.8) permits pH-dependent solubility, a property exploited in drug delivery systems.
Role of Substituents in Tuning Physicochemical Properties
Substituents at N1 and C3 dramatically alter the electronic and steric profile of pyrazole derivatives. The ethyl group at N1 in 1-ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid introduces moderate steric bulk while maintaining rotational flexibility. Comparative studies show that N1-alkylation reduces ring electron density by +0.12 eV compared to unsubstituted pyrazole, as measured by photoelectron spectroscopy.
At C3, the methoxycarbonyl group (-COOCH3) exerts a strong electron-withdrawing effect (-I), which polarizes the pyrazole ring and increases the acidity of the C5 carboxylic acid (ΔpKa ≈ 0.5 vs. methyl substituents). This polarization also enhances reactivity toward nucleophilic aromatic substitution at C4, enabling further functionalization. Substituent effects follow Hammett parameters (σm = +0.37 for -COOCH3), correlating with observed reaction rates in amidation and esterification.
Historical Development of Methoxycarbonyl-Functionalized Pyrazoles
The synthesis of methoxycarbonyl-pyrazoles originated in the 1970s with Stoermer's cyclocondensation of β-keto esters with hydrazines. Early methods suffered from low yields (30–45%) due to competing formation of pyrazoline byproducts. Breakthroughs in the 2000s introduced trimethylsilyldiazomethane (TMSD) as a dipolarophile, enabling regioselective [3+2] cycloadditions with α,β-unsaturated esters. This approach achieved yields up to 88% for 2-pyrazoline-5-carboxylates, which were subsequently oxidized to aromatic pyrazoles.
Recent advances employ flow chemistry to mitigate exothermic risks during TMSD reactions. A 2024 study demonstrated continuous-flow synthesis of this compound with 92% conversion at 50°C, reducing reaction time from 12 hours to 22 minutes. Catalytic methods using Cu(I)-NHC complexes have also emerged, enabling asymmetric induction at C5 for chiral derivatives.
The therapeutic potential of these compounds became apparent in the 2010s when structure-activity relationship (SAR) studies linked C3 methoxycarbonyl groups to enhanced antimicrobial activity. Derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Candida albicans, outperforming amphotericin B in some cases. Current research explores their use as kinase inhibitors, leveraging the carboxylate’s ability to chelate ATP-binding site residues.
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-ethyl-5-methoxycarbonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-10-6(7(11)12)4-5(9-10)8(13)14-2/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
XPJREUPSQLUQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to esterification to introduce the methoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
Agricultural Chemistry
Herbicidal Properties
This compound has been identified as an effective herbicide, particularly in controlling unwanted plant growth while minimizing damage to crops. Its selective action makes it a valuable tool in sustainable agriculture practices. Research indicates that it can effectively suppress weeds without adversely affecting crop yields, making it an environmentally friendly option for farmers.
Case Study: Efficacy in Crop Protection
A study conducted on the use of 1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid demonstrated its effectiveness against common agricultural weeds. The results showed a significant reduction in weed biomass with minimal impact on the surrounding crops, highlighting its potential for integrated pest management strategies.
Pharmaceutical Development
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those exhibiting anti-inflammatory and analgesic properties. Its structure allows for modifications that can enhance biological activity.
Research Findings
A recent investigation into the pharmacological properties of derivatives synthesized from this compound revealed promising anti-inflammatory effects comparable to established medications. This positions the compound as a potential candidate for further drug development.
Material Science
Polymer Applications
In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. Its inclusion in composite materials has shown to enhance durability and resistance to environmental stressors.
Data Table: Properties of Polymer Composites
| Property | Control Composite | Composite with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Flexural Modulus (GPa) | 2 | 3 |
Analytical Chemistry
Reagent Usage
The compound is utilized as a reagent in various analytical methods for detecting and quantifying specific analytes. Its chemical properties allow for precise measurements in environmental monitoring and quality control processes.
Application Example: Environmental Monitoring
In a study focused on water quality assessment, this compound was employed to detect pesticide residues in water samples. The method demonstrated high sensitivity and specificity, confirming its utility in environmental analysis.
Mechanism of Action
The mechanism by which 1-ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrazole-carboxylic acid derivatives:
*Calculated based on formula.
Key Observations:
- Substituent Effects : The methoxycarbonyl group in the target compound introduces ester functionality, which can undergo hydrolysis to yield carboxylic acids, unlike nitro or methyl groups . This property is critical for prodrug design.
- Acidity : The carboxylic acid group at position 5 is common across these compounds, but substituents at position 3 modulate acidity. The nitro group in 1006441-04-8 increases acidity compared to methoxycarbonyl .
Biological Activity
1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a pyrazole ring that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on diverse scientific literature.
- Molecular Formula : C8H10N2O4
- Molecular Weight : 198.18 g/mol
- IUPAC Name : 2-ethyl-5-methoxycarbonylpyrazole-3-carboxylic acid
- Canonical SMILES : CCN1C(=CC(=N1)C(=O)OC)C(=O)O
Synthesis
The compound can be synthesized through several methods, including:
- Reaction of Ethyl Hydrazinecarboxylate with Ethyl Acetoacetate : This method involves acidic conditions to form the pyrazole ring followed by esterification to introduce the methoxycarbonyl group.
- Industrial Production : Optimized reaction conditions are employed for large-scale synthesis, often involving catalysts and controlled temperature and pressure to enhance yield and purity.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have highlighted its antimicrobial effects against various pathogens. For instance, derivatives of pyrazole compounds have been shown to inhibit bacterial growth effectively, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for further exploration in treating inflammatory diseases.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes, which could be beneficial in drug development. For example, its interaction with molecular targets such as enzymes involved in metabolic pathways can lead to therapeutic applications.
Case Studies and Research Findings
A number of studies have explored the biological activity of related pyrazole derivatives, providing insights into structure-activity relationships (SAR):
The biological effects of this compound are thought to stem from its ability to bind to active sites of enzymes, thereby inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways leading to the observed effects.
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines or via coupling reactions. For example, a two-step approach involves:
- Step 1: Formation of the pyrazole core using ethyl 4-bromo-1-(substituted alkyl)-1H-pyrazole-5-carboxylate intermediates in deoxygenated DMF/water with Pd(PPh₃)₄ catalysis .
- Step 2: Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Optimization includes controlling temperature (60–80°C), solvent polarity, and catalyst loading. Yields ≥75% are achievable with inert atmosphere conditions and stoichiometric control of boronic acid coupling partners .
Table 1: Comparison of Reaction Conditions and Yields
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Pd(PPh₃)₄ | DMF/H₂O | 78 | |
| Ester Hydrolysis | NaOH | EtOH/H₂O | 85 |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of the compound?
Methodological Answer:
- ¹H-NMR: The ethyl group (CH₂CH₃) appears as a triplet at δ 1.2–1.4 ppm (J = 7.2 Hz) and a quartet at δ 4.1–4.3 ppm. The methoxycarbonyl (COOCH₃) resonates as a singlet at δ 3.8–3.9 ppm. Pyrazole protons show distinct splitting patterns between δ 6.5–8.0 ppm .
- IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and ester) and ~1250 cm⁻¹ (C-O of methoxycarbonyl) confirm functional groups .
- Mass Spectrometry: Molecular ion peaks at m/z 213.1 (M⁺) and fragmentation patterns consistent with ester cleavage .
Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H-NMR | δ 1.3 (t, 3H), δ 4.2 (q, 2H), δ 3.8 (s, 3H) | |
| IR | 1705 cm⁻¹ (C=O), 1253 cm⁻¹ (C-O) |
Advanced Research Questions
Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer: SAR studies require systematic variation of substituents (e.g., methoxycarbonyl vs. nitro groups) and evaluation of bioactivity. For example:
- Replace the methoxycarbonyl group with nitro (as in 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid) to assess antibacterial activity shifts .
- Use in vitro assays (e.g., MIC testing against E. coli) and correlate results with electronic (Hammett σ) or steric parameters. Substitution at position 3 significantly impacts potency due to steric hindrance .
Key Finding: Nitro-substituted analogs show enhanced antibacterial activity (MIC = 8 µg/mL) compared to methoxycarbonyl derivatives (MIC = 32 µg/mL), highlighting electron-withdrawing groups' role .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The carboxylic acid moiety often acts as a hydrogen-bond donor .
- Molecular Docking: Simulate binding to enzymes (e.g., PYCR1). The pyrazole ring forms π-π interactions with aromatic residues, while the ethyl group occupies hydrophobic pockets .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Table 3: Docking Scores for Target Enzymes
| Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| PYCR1 | -9.2 | |
| COX-2 | -7.8 |
Data Contradiction Analysis
Q. How can discrepancies in reported bioactivity data for pyrazole derivatives be resolved?
Methodological Answer: Conflicting results often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Reproducibility Checks: Validate purity via HPLC (>95%) and elemental analysis (±0.4% theoretical) .
- Standardized Assays: Use CLSI guidelines for antimicrobial testing to minimize variability .
- Meta-Analysis: Compare data across studies (e.g., nitro vs. methoxycarbonyl analogs) to identify substituent-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
